Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate is a complex organic compound with a unique structure that includes a quinoline backbone, a tetrahydro group, and a phenyl-piperazine moiety.
Preparation Methods
The synthesis of Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate typically involves multiple steps. The process begins with the preparation of the quinoline backbone, followed by the introduction of the tetrahydro group and the phenyl-piperazine moiety. The final step involves the formation of the trihydrochloride salt and the addition of a monohydrate molecule. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydro group, leading to different hydrogenated forms.
Substitution: The phenyl-piperazine moiety can undergo substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies for the treatment of various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate stands out due to its unique combination of structural features. Similar compounds include:
- Quinoline derivatives with different substituents.
- Tetrahydroquinoline compounds with varying degrees of hydrogenation.
- Phenyl-piperazine derivatives with different functional groups. Its uniqueness lies in the specific arrangement of these groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
119321-54-9 |
---|---|
Molecular Formula |
C22H32Cl3N3O |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
6-[3-(4-phenylpiperazin-1-yl)propoxy]-1,2,3,4-tetrahydroquinoline;trihydrochloride |
InChI |
InChI=1S/C22H29N3O.3ClH/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-9-10-22-19(18-21)6-4-11-23-22;;;/h1-3,7-10,18,23H,4-6,11-17H2;3*1H |
InChI Key |
WMFKTAHFWFYEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)NC1.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.